![molecular formula C15H11BrN2OS2 B3456319 2-[(6-amino-1,3-benzothiazol-2-yl)thio]-1-(4-bromophenyl)ethanone](/img/structure/B3456319.png)
2-[(6-amino-1,3-benzothiazol-2-yl)thio]-1-(4-bromophenyl)ethanone
Overview
Description
2-[(6-amino-1,3-benzothiazol-2-yl)thio]-1-(4-bromophenyl)ethanone is a chemical compound that has attracted the attention of the scientific community due to its potential applications in research. This compound is commonly referred to as ABT-737 and is a small molecule inhibitor of B-cell lymphoma 2 (Bcl-2) family proteins. ABT-737 has been shown to induce apoptosis (programmed cell death) in cancer cells and has potential as a therapeutic agent for the treatment of cancer.
Mechanism of Action
ABT-737 works by binding to the hydrophobic groove of anti-apoptotic 2-[(6-amino-1,3-benzothiazol-2-yl)thio]-1-(4-bromophenyl)ethanone family proteins, thereby preventing their interaction with pro-apoptotic proteins. This leads to the activation of the intrinsic apoptotic pathway, resulting in the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
ABT-737 has been shown to induce apoptosis in cancer cells and has potential as a therapeutic agent for the treatment of cancer. The compound has also been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer therapy.
Advantages and Limitations for Lab Experiments
ABT-737 has several advantages for use in lab experiments. The compound has a well-defined mechanism of action and has been extensively studied for its potential applications in cancer research. However, ABT-737 has some limitations, including its poor solubility in water and its limited bioavailability.
Future Directions
There are several future directions for research on ABT-737. One potential direction is to develop more potent analogs of ABT-737 that have improved solubility and bioavailability. Another direction is to investigate the potential of ABT-737 in combination with other anticancer agents to improve its efficacy. Additionally, further research is needed to explore the potential of ABT-737 in the treatment of other diseases, such as autoimmune disorders and neurodegenerative diseases.
Scientific Research Applications
ABT-737 has been extensively studied for its potential applications in cancer research. The compound has been shown to induce apoptosis in cancer cells by inhibiting the anti-apoptotic proteins 2-[(6-amino-1,3-benzothiazol-2-yl)thio]-1-(4-bromophenyl)ethanone, Bcl-xL, and Bcl-w. ABT-737 has been tested in preclinical studies and has shown promising results in the treatment of various types of cancer, including lymphoma, leukemia, and solid tumors.
properties
IUPAC Name |
2-[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]-1-(4-bromophenyl)ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN2OS2/c16-10-3-1-9(2-4-10)13(19)8-20-15-18-12-6-5-11(17)7-14(12)21-15/h1-7H,8,17H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPIGMVRSWOKMLT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CSC2=NC3=C(S2)C=C(C=C3)N)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN2OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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